molecular formula C9H8N2O B13273220 4-Glycylbenzonitrile CAS No. 143526-41-4

4-Glycylbenzonitrile

Cat. No.: B13273220
CAS No.: 143526-41-4
M. Wt: 160.17 g/mol
InChI Key: BEPCYHKULKMAJU-UHFFFAOYSA-N
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Description

4-Glycylbenzonitrile is an organic compound that belongs to the class of nitriles It is characterized by the presence of a nitrile group (-CN) attached to a benzene ring, with a glycyl group (-CH2NH2) attached to the fourth position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Glycylbenzonitrile can be achieved through several methods. One common approach involves the reaction of 4-chlorobenzonitrile with glycine in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is isolated through crystallization or distillation.

Another method involves the use of 4-aminobenzonitrile as a starting material. This compound can be reacted with chloroacetic acid in the presence of a base to form this compound. The reaction conditions include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Glycylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 4-carboxybenzonitrile, while reduction can produce 4-aminobenzonitrile. Substitution reactions can lead to various halogenated or nitrated derivatives.

Scientific Research Applications

4-Glycylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles. It serves as a substrate for nitrilase enzymes, which catalyze the hydrolysis of nitriles to carboxylic acids.

    Medicine: Research is ongoing to explore the potential therapeutic applications of this compound and its derivatives. It may have applications in drug development due to its ability to interact with biological targets.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Glycylbenzonitrile involves its interaction with specific molecular targets. In biological systems, the compound can be hydrolyzed by nitrilase enzymes to produce corresponding carboxylic acids and ammonia. This reaction occurs through the formation of an enzyme-substrate complex, followed by the cleavage of the nitrile group.

In chemical reactions, the mechanism depends on the specific reaction type. For example, in oxidation reactions, the nitrile group is converted to a carboxylic acid through the addition of oxygen atoms. In reduction reactions, the nitrile group is reduced to an amine through the addition of hydrogen atoms.

Comparison with Similar Compounds

4-Glycylbenzonitrile can be compared with other similar compounds, such as:

    4-Aminobenzonitrile: This compound has an amino group (-NH2) instead of a glycyl group. It is used in similar applications but has different reactivity and properties.

    4-Chlorobenzonitrile: This compound has a chlorine atom (-Cl) instead of a glycyl group. It is used as a starting material for the synthesis of various derivatives.

    4-Hydroxybenzonitrile: This compound has a hydroxyl group (-OH) instead of a glycyl group. It is used in the synthesis of pharmaceuticals and other organic compounds.

The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and properties compared to other similar compounds. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research and industry.

Properties

CAS No.

143526-41-4

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

IUPAC Name

4-(2-aminoacetyl)benzonitrile

InChI

InChI=1S/C9H8N2O/c10-5-7-1-3-8(4-2-7)9(12)6-11/h1-4H,6,11H2

InChI Key

BEPCYHKULKMAJU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)CN

Origin of Product

United States

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